FOXO4-DRI -

FOXO4-DRI

Catalog Number: EVT-242471
CAS Number:
Molecular Formula: C228H388N86O64
Molecular Weight: 5358.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Forkhead box O transcription factor 4-D-Retro-Inverso, commonly referred to as FOXO4-DRI, is a synthetic peptide designed to selectively target and eliminate senescent cells. This compound has garnered attention for its potential therapeutic applications in age-related diseases and conditions characterized by cellular senescence, such as pulmonary fibrosis and osteoarthritis. The mechanism of action of FOXO4-DRI involves disrupting the interaction between FOXO4 and the tumor protein p53, which plays a crucial role in cellular aging and stress responses.

Source

FOXO4-DRI was developed from the forkhead-homology domain of FOXO4, specifically engineered to mimic the binding domain of p53. This design allows FOXO4-DRI to interfere with the FOXO4-p53 complex, which is implicated in various cellular processes including apoptosis and senescence .

Classification

FOXO4-DRI is classified as a senolytic peptide, meaning it selectively induces apoptosis in senescent cells. The compound's unique structure and mechanism of action distinguish it from traditional therapeutic agents, positioning it as a novel approach in regenerative medicine and gerontology.

Synthesis Analysis

Methods

The synthesis of FOXO4-DRI involves several key steps:

  1. Peptide Design: The sequence of FOXO4-DRI is derived from the forkhead-homology domain of FOXO4, specifically designed to disrupt its interaction with p53.
  2. Solid-Phase Peptide Synthesis: This method allows for the stepwise addition of amino acids to form the peptide chain. The D-retro-inverso configuration enhances stability and bioavailability.
  3. Purification: After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and correct folding.

Technical details include the use of molecular modeling techniques to predict the structure and optimize binding affinities, as well as rigorous analytical methods such as mass spectrometry to confirm the identity and purity of the synthesized peptide .

Molecular Structure Analysis

Structure

FOXO4-DRI consists of a sequence that mimics the natural binding domain of FOXO4 but is modified to enhance its interaction with p53. The peptide’s structure features a retro-inverso configuration which contributes to its stability against proteolytic degradation.

Data

The molecular weight of FOXO4-DRI is approximately 1,500 Da, with specific amino acid residues playing critical roles in its binding affinity to p53. Structural studies have indicated that key hydrophobic interactions are essential for effective binding .

Chemical Reactions Analysis

Reactions

FOXO4-DRI primarily functions through a competitive inhibition mechanism where it binds to p53, preventing FOXO4 from interacting with this critical regulatory protein. This disruption leads to apoptosis in senescent cells.

Technical Details

In vitro studies have demonstrated that FOXO4-DRI effectively reduces the viability of senescent fibroblasts by inducing apoptosis via pathways involving caspases. The binding affinity of FOXO4-DRI for p53 has been quantified using techniques such as microscale thermophoresis, with dissociation constants reported around 50 nM .

Mechanism of Action

Process

The primary mechanism by which FOXO4-DRI exerts its effects involves:

  1. Binding to p53: By mimicking the natural interaction site on FOXO4, FOXO4-DRI competes with endogenous FOXO4.
  2. Disruption of Complex Formation: This competition prevents the formation of the FOXO4-p53 complex, which is crucial for maintaining cellular senescence.
  3. Induction of Apoptosis: The disruption leads to a cascade of events that culminate in programmed cell death specifically targeting senescent cells.

Data

Research indicates that treatment with FOXO4-DRI results in significant reductions in markers associated with cellular senescence and enhances tissue regeneration in various models .

Physical and Chemical Properties Analysis

Physical Properties

FOXO4-DRI is a stable peptide under physiological conditions due to its D-retro-inverso configuration, which protects it from enzymatic degradation.

Chemical Properties

The peptide exhibits solubility in aqueous solutions at physiological pH and demonstrates favorable stability characteristics for potential therapeutic applications. Its hydrophobic regions contribute significantly to its binding affinity with p53 .

Applications

Scientific Uses

FOXO4-DRI has shown promise in several scientific applications:

  1. Regenerative Medicine: By selectively eliminating senescent cells, FOXO4-DRI may enhance tissue repair mechanisms.
  2. Age-related Disease Research: Investigations into its effects on diseases such as pulmonary fibrosis suggest potential therapeutic roles.
  3. Cancer Research: Given its ability to modulate cell survival pathways, FOXO4-DRI may provide insights into cancer therapies targeting senescence .
Molecular Mechanisms of FOXO4-DRI in Senescent Cell Modulation

FOXO4-p53 Interaction Dynamics in Senescence Regulation

Structural Basis of FOXO4-p53 Binding Interface

The interaction between FOXO4 and p53 forms a critical axis in maintaining senescent cell viability. FOXO4, a member of the forkhead box O (FOXO) transcription factor family, is characterized by a conserved forkhead (FH) DNA-binding domain (amino acids 486-606 in humans). This domain directly interacts with the transactivation domain (TAD) of p53 (residues 1-312), forming a stable complex that regulates p53's subcellular localization and function. Nuclear Magnetic Resonance (NMR) spectroscopy studies demonstrate that FOXO4 binds p53 with significantly higher affinity (K_d ≈ 0.5 µM) compared to other FOXO family members (FOXO1 and FOXO3), explaining its specific role in senescence regulation [1] [7]. This selective binding is mediated through electrostatic and hydrophobic interactions involving specific residues within the FOXO4 FH domain that are not conserved in other FOXO isoforms.

High-resolution microscopy reveals that in senescent cells, FOXO4 and p53 co-localize within specialized nuclear structures called Promyelocytic Leukemia (PML) bodies, adjacent to DNA-Segments with Chromatin Alterations Reinforcing Senescence (DNA-SCARS) [1]. These structures serve as scaffolds for the FOXO4-p53 interaction, where p53 is stabilized in its transcriptionally active form through phosphorylation at serine 15 (p53-pS15) by kinases like ATM. The sequestration of p53-pS15 within these nuclear compartments by FOXO4 prevents p53 from initiating its pro-apoptotic transcriptional program, thereby promoting senescent cell survival [1] [2].

Table 1: Structural and Binding Characteristics of FOXO4-p53 Interaction

ParameterFOXO4-p53 InteractionFOXO1/FOXO3-p53 InteractionExperimental Method
Binding Affinity (K_d)0.5 µM>5 µMNMR Spectroscopy [1]
Critical Domain (FOXO)Forkhead Domain (aa 486-606)Forkhead DomainNMR Titration [1]
Critical Domain (p53)Transactivation Domain (aa 1-312)Transactivation DomainNMR Titration [1]
Subnuclear LocalizationPML Bodies / DNA-SCARSDiffuse NuclearSIM Microscopy [1]
Functional Consequencep53 Sequestration → Anti-apoptoticVariable EffectsFunctional Assays [7]

Competitive Inhibition by D-Retro-Inverso Peptide Design

FOXO4-DRI (D-Retro-Inverso) is a rationally designed peptide antagonist engineered to disrupt the FOXO4-p53 interaction. Its design exploits a key structural motif within the p53-interacting region of FOXO4 (residues 49-54: RRRRKQ), which is conserved in humans and mice but divergent in FOXO1 and FOXO3 [1]. To overcome the limitations of natural peptides (e.g., rapid proteolytic degradation and poor cellular uptake), FOXO4-DRI utilizes a retro-inverso isomerization strategy:

  • Amino Acid Chirality Inversion: L-amino acids in the native sequence are replaced with D-amino acids, rendering the peptide resistant to proteases abundant in biological environments.
  • Sequence Reversal: The peptide sequence is reversed (N→C terminal becomes C→N terminal). This reversal repositions side-chain functional groups to spatially mimic the original L-peptide, enabling specific binding to p53 [1] [5].

The resulting D-amino acid, retro-sequence peptide (FOXO4-DRI: qkrrrr – single letter D-amino acid code) exhibits a higher binding affinity for p53 than the native FOXO4 motif. NMR competition assays demonstrate that titration of FOXO4-DRI into a pre-formed FOXO4-p53 complex causes a dose-dependent dissociation, evidenced by reversion of the chemical shift perturbations (CSPs) of FOXO4's NMR signals back to their unbound state [1]. To facilitate cellular delivery, FOXO4-DRI is fused to the cell-penetrating HIV-TAT peptide (YGRKKRRQRRR). Confocal microscopy confirms rapid (2-4 hours) and sustained (>72 hours) intracellular uptake of TAT-tagged FOXO4-DRI in senescent cells, reaching concentrations sufficient for effective target engagement [1] [8].

Nuclear Exclusion of Phosphorylated p53 (p53-pS15)

Disruption of the FOXO4-p53 complex by FOXO4-DRI triggers a fundamental shift in p53-pS15 localization and function. In untreated senescent cells, FOXO4 anchors p53-pS15 within the nucleus, specifically within PML bodies/DNA-SCARS. This nuclear retention prevents p53-pS15 from accessing mitochondrial apoptotic pathways. Upon FOXO4-DRI treatment, p53-pS15 is actively excluded from the nucleus. Immunofluorescence and subcellular fractionation studies consistently show a dramatic redistribution of p53-pS15 from the nucleus to the cytoplasm within hours of FOXO4-DRI exposure in diverse senescent cell types, including fibroblasts, keloid fibroblasts, and Leydig cells [1] [2] [8].

This nuclear exclusion has profound functional consequences:

  • Loss of Transcriptional Activity: Excluded p53-pS15 can no longer transactivate its canonical nuclear target genes involved in cell cycle arrest (e.g., p21/CDKN1A). Western blot analyses confirm significant downregulation of p21 protein levels following FOXO4-DRI treatment in senescent models [1] [8].
  • Activation of Mitochondrial Apoptosis: Cytoplasmic p53-pS15 directly permeabilizes the mitochondrial outer membrane. This is achieved through interactions with pro-apoptotic Bcl-2 family proteins (e.g., BAX, BAK), triggering mitochondrial cytochrome c release. Subsequent activation of caspases (notably caspase-3) initiates the execution phase of apoptosis. Key biochemical markers of this pathway – cytochrome c release, caspase-3 cleavage, and PARP cleavage – are robustly detected in FOXO4-DRI-treated senescent cells, but not in non-senescent counterparts [1] [2].

The selectivity of FOXO4-DRI for senescent cells stems from their unique dependence on the FOXO4-p53 complex for survival. While non-senescent cells express FOXO4 and p53, they lack the persistent DNA damage signaling that characterizes senescence and drives the formation of the stabilizing PML bodies/DNA-SCARS compartment. Consequently, disrupting the FOXO4-p53 interaction in non-senescent cells does not trigger significant p53 nuclear exclusion or apoptosis [1] [5].

Table 2: Cellular Outcomes of FOXO4-DRI-Induced p53-pS15 Nuclear Exclusion

Process/EventObservation in Senescent CellsDetection MethodBiological Consequence
p53-pS15 Localization ShiftNuclear → Cytoplasmic TranslocationImmunofluorescence, Subcellular Fractionation + WB [1] [2] [8]Loss of nuclear transcriptional activity
p21 (CDKN1A) ExpressionSignificant DownregulationWestern Blot, qPCR [1] [8]Loss of cell cycle arrest maintenance
Cytochrome C ReleaseIncreased from MitochondriaImmunofluorescence, WB [1]Initiation of intrinsic apoptosis pathway
Caspase-3 ActivationCleavage (Active Fragments Detected)Western Blot (Cleaved Caspase-3) [1] [2]Execution of apoptosis
BAX/BAK DependenceApoptosis blocked in BAX/BAK double knockout cellsGenetic knockout models [1]Confirmation of mitochondrial apoptosis pathway
Cell ViabilitySelective Reduction in Senescent CellsFlow Cytometry (Annexin V/PI), Metabolic Assays [1] [2] [8]Elimination of senescent cells

Properties

Product Name

FOXO4-DRI

Molecular Formula

C228H388N86O64

Molecular Weight

5358.05

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.